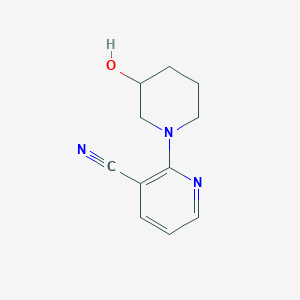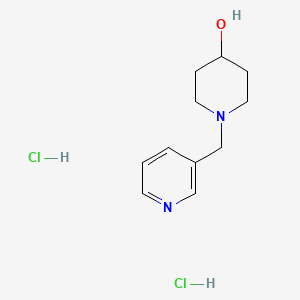
Methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride
Descripción general
Descripción
Methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride, also known as MPND, is an organic molecule with the molecular formula C12H19Cl2N3O2 and a molecular weight of 308.2 g/mol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 308.2 g/mol . Detailed physical and chemical properties are not available in the resources I found.Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Structural Studies
Nicotinamide derivatives are critical in the enzymatic synthesis and structural analysis of NAD-analogs, contributing significantly to understanding cellular metabolism and enzyme function. The synthesis of new β-NAD-analogs from derivatives like methyl 4-(methylamino)- and 4-(dimethylamino)nicotinates demonstrates the importance of these compounds in biological systems (Tono-oka, 1982).
Corrosion Inhibition
Mannich base derivatives of nicotinamide have shown potential as corrosion inhibitors for mild steel in acidic environments. Their spontaneous adsorption on the steel surface and their ability to form protective films highlight their application in materials science and engineering to enhance the longevity of metal structures (Jeeva, Prabhu, & Rajesh, 2017).
Antimicrobial and Antifungal Activities
Nicotinamide derivatives have been synthesized for antimicrobial and antifungal activities, illustrating their potential in developing new therapeutic agents. The synthesis of various nicotinamide derivatives and their evaluation against microbial strains show promising applications in pharmaceutical research and development (Patel & Shaikh, 2010).
Electrochemical Studies
Chemically modified electrodes based on nicotinamide derivatives for the electrocatalytic oxidation of reduced nicotinamide adenine dinucleotide (NADH) have been developed. These studies contribute to the advancement of biosensors and electrochemical detectors, enabling more precise and efficient analysis of biochemical reactions (Persson, 1990).
Plant Metabolism
Research on the metabolic fate of nicotinamide in higher plants has revealed its conversion to nicotinic acid and further to various conjugates, such as trigonelline. These findings are crucial for understanding plant metabolism and could have implications for agricultural biotechnology by influencing plant growth and response to environmental stresses (Matsui et al., 2007).
Quantum Chemical and Molecular Dynamics Simulations
The corrosion inhibition efficiency of piperidine derivatives on iron has been predicted through quantum chemical calculations and molecular dynamics simulations. This research sheds light on the interaction mechanisms of these compounds with metal surfaces, offering insights into the design of more effective corrosion inhibitors (Kaya et al., 2016).
Propiedades
IUPAC Name |
methyl 2-(piperidin-3-ylamino)pyridine-3-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.2ClH/c1-17-12(16)10-5-3-7-14-11(10)15-9-4-2-6-13-8-9;;/h3,5,7,9,13H,2,4,6,8H2,1H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COULBVBCQLGCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671454 | |
| Record name | Methyl 2-[(piperidin-3-yl)amino]pyridine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185307-66-7 | |
| Record name | Methyl 2-[(piperidin-3-yl)amino]pyridine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(4-Methyl-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500855.png)
![Tert-butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1500856.png)

![[1-(3-Methoxy-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1500861.png)
